molecular formula C13H20ClNO2 B1322789 4-[(3-Methoxyphenoxy)methyl]piperidine hydrochloride CAS No. 614731-25-8

4-[(3-Methoxyphenoxy)methyl]piperidine hydrochloride

Cat. No.: B1322789
CAS No.: 614731-25-8
M. Wt: 257.75 g/mol
InChI Key: FLKYYGZCSQYOOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4-[(3-Methoxyphenoxy)methyl]piperidine hydrochloride involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents can vary, but the general process involves the coupling of a piperidine derivative with a methoxyphenoxy compound.

Chemical Reactions Analysis

4-[(3-Methoxyphenoxy)methyl]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

4-[(3-Methoxyphenoxy)methyl]piperidine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(3-Methoxyphenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. For example, similar compounds have been shown to improve cognitive impairments by interacting with cholinergic receptors in the brain. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-[(3-Methoxyphenoxy)methyl]piperidine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific molecular structure and the particular applications it is used for in scientific research.

Properties

IUPAC Name

4-[(3-methoxyphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-15-12-3-2-4-13(9-12)16-10-11-5-7-14-8-6-11;/h2-4,9,11,14H,5-8,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKYYGZCSQYOOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70623846
Record name 4-[(3-Methoxyphenoxy)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614731-25-8
Record name 4-[(3-Methoxyphenoxy)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.